(S)-2-Hydroxyglutaric acid (disodium)

Hypoxia signaling HIF-1α regulation EglN/PHD prolyl hydroxylase

(S)-2-Hydroxyglutaric acid disodium salt (CAS 63512-50-5; synonyms: L-2-Hydroxyglutaric acid disodium, L-2HG disodium, LGA disodium) is the disodium salt of the S-enantiomer of 2-hydroxyglutaric acid, a chiral α-hydroxy dicarboxylic acid with molecular formula C₅H₆Na₂O₅ and molecular weight 192.08 g/mol. This compound functions as an epigenetic modifier and competitive inhibitor of multiple α-ketoglutarate (α-KG)-dependent dioxygenases, including histone demethylases, the TET family of 5-methylcytosine hydroxylases, and the AlkB family DNA repair enzymes.

Molecular Formula C5H8Na2O5
Molecular Weight 194.09 g/mol
Cat. No. B12508850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Hydroxyglutaric acid (disodium)
Molecular FormulaC5H8Na2O5
Molecular Weight194.09 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)O.[Na].[Na]
InChIInChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;
InChIKeyUVBKSRZGVBRXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Hydroxyglutaric Acid Disodium Salt: Chemical Identity, Pharmacological Class, and Procurement Specifications


(S)-2-Hydroxyglutaric acid disodium salt (CAS 63512-50-5; synonyms: L-2-Hydroxyglutaric acid disodium, L-2HG disodium, LGA disodium) is the disodium salt of the S-enantiomer of 2-hydroxyglutaric acid, a chiral α-hydroxy dicarboxylic acid with molecular formula C₅H₆Na₂O₅ and molecular weight 192.08 g/mol . This compound functions as an epigenetic modifier and competitive inhibitor of multiple α-ketoglutarate (α-KG)-dependent dioxygenases, including histone demethylases, the TET family of 5-methylcytosine hydroxylases, and the AlkB family DNA repair enzymes [1]. Unlike its R-enantiomer counterpart—which is the predominant oncometabolite produced by mutant IDH1/2 enzymes in gliomas and acute myeloid leukemia [2]—the S-enantiomer accumulates in the distinct neurometabolic disorder L-2-hydroxyglutaric aciduria (L-2HGA) and under hypoxic conditions, and exhibits qualitatively different, often opposing, effects on key dioxygenase targets [3]. The compound is supplied as a white to off-white lyophilized solid, stored at −20 °C in desiccated form for up to 36 months, and is water-soluble to at least 38 mg/mL at 25 °C .

Why (S)-2-Hydroxyglutaric Acid Disodium Cannot Be Substituted by Its R-Enantiomer, Racemic Mixture, or Free Acid Form: Scientific Rationale for Precise Procurement


The two enantiomers of 2-hydroxyglutarate—(S)-2HG and (R)-2HG—exhibit fundamentally divergent, and in critical cases opposing, biochemical activities despite their identical molecular formulas. (R)-2HG stimulates EglN prolyl hydroxylase activity leading to HIF-1α degradation, whereas (S)-2HG potently inhibits the same enzymes, resulting in HIF-1α stabilization [1]. In hematopoietic transformation assays, (R)-2HG promotes cytokine independence and blocks differentiation in TF-1 cells, while (S)-2HG fails to transform, precisely because its inhibition of EglN is antithetical to transformation [2]. Even when nominally acting on the same enzyme class, quantitative differences are profound: (S)-2HG inhibits TET2 with an IC₅₀ of ~1,600 μM versus ~5,000 μM for (R)-2HG, representing a ~3.1-fold potency differential [3]. The free acid form (CAS 13095-48-2) offers only limited aqueous solubility (~10 mg/mL in PBS), whereas the disodium salt achieves up to 83 mg/mL in water, which is critical for achieving the millimolar concentrations required for in vitro dioxygenase inhibition studies [4]. These enantiomer-specific pharmacological profiles and formulation-dependent bioavailability differences mean that substituting the S-enantiomer disodium salt with the R-enantiomer, a racemic mixture, or the free acid will yield irreproducible, or mechanistically opposite, experimental outcomes.

Quantitative Comparative Evidence for (S)-2-Hydroxyglutaric Acid Disodium: Head-to-Head Differentiation Against R-Enantiomer, Free Acid, and Class Analogs


Enantioselective EglN Prolyl Hydroxylase Activity: (S)-2HG Inhibits Whereas (R)-2HG Activates — A Qualitative Functional Dichotomy

(S)-2HG, but not (R)-2HG, inhibits the EglN family of prolyl-4-hydroxylases (EglN1, EglN2, EglN3). This is not a matter of potency difference but a qualitative functional divergence: (R)-2HG is essentially inactive as an EglN inhibitor, with an IC₅₀ exceeding 5 mM, and actually stimulates EglN1 and EglN2 hydroxylase activity when acting as a co-substrate [1]. In contrast, (S)-2HG actively inhibits these enzymes, preventing HIF-1α prolyl hydroxylation and thereby blocking its von Hippel–Lindau (VHL)-dependent proteasomal degradation [2]. The consequence is that (S)-2HG stabilizes HIF-1α protein levels and induces HIF target gene expression, while (R)-2HG diminishes HIF levels through EglN activation [1]. This enantiomer-specific EglN modulation was confirmed in both cell-free biochemical assays using recombinant EglN1/2/3 and in intact human astrocyte models expressing IDH1 R132H [1].

Hypoxia signaling HIF-1α regulation EglN/PHD prolyl hydroxylase Enantiomer-specific pharmacology

Differential TET2 Hydroxylase Inhibition: (S)-2HG Demonstrates ~3.1-Fold Greater Potency Than (R)-2HG

In a systematic head-to-head comparison of multiple Krebs cycle metabolites and 2-HG enantiomers against the TET family of 5-methylcytosine hydroxylases, (S)-2HG inhibited TET2 with an IC₅₀ of approximately 1,600 μM, while (R)-2HG required approximately 5,000 μM to achieve equivalent inhibition, representing a ~3.1-fold potency advantage for the S-enantiomer [1]. A similar pattern was observed for TET1, where (S)-2HG (IC₅₀ ~1,000 μM) was approximately 4-fold more potent than (R)-2HG (IC₅₀ ~4,000 μM) [1]. For context, the oncometabolites fumarate and succinate inhibited TET2 with IC₅₀ values of 400 ± 70 μM and 570 ± 190 μM respectively in the same assay system, indicating that (S)-2HG is less potent than fumarate/succinate for TET inhibition but substantially more potent than its R counterpart [1]. These IC₅₀ values were determined via a hydroxylation-coupled stoichiometric ¹⁴CO₂ release assay using recombinant TET1 and TET2 catalytic domains with 5-methylcytosine-containing oligonucleotide substrates [1].

Epigenetics DNA demethylation TET enzymes 5-Methylcytosine hydroxylase

Enantiomer-Specific ALKBH Family DNA Repair Enzyme Inhibition: (S)-2HG Exhibits Consistently Lower Ki Values Than (R)-2HG Across Multiple Repair Substrates

Detailed kinetic analyses of DNA repair reactions catalyzed by the human AlkB homologs ALKBH2 and ALKBH3 revealed that L-2HG (S enantiomer) consistently exhibits lower Ki values (tighter binding) than D-2HG (R enantiomer) across multiple substrate contexts. For ALKBH2 repair of 1-methyladenine (m1A) in double-stranded DNA, L-2HG Ki = 180 ± 36 μM versus D-2HG Ki = 280 ± 61 μM (1.6-fold difference). For ALKBH3 repair of m1A in single-stranded DNA, L-2HG Ki = 185 ± 23 μM versus D-2HG Ki = 545 ± 77 μM (2.9-fold difference) [1]. For ALKBH2 repair of 3-methylcytosine (m3C) in single-stranded DNA, L-2HG Ki = 64 ± 3 μM versus D-2HG Ki = 152 ± 13 μM (2.4-fold difference). Notably, under pathologically relevant concentrations approximating those found in tumor tissue, D-2HG produced 73–88% inhibition of ALKBH2/3 whereas L-2HG produced 31–58% inhibition, reflecting the fact that D-2HG accumulates to substantially higher absolute concentrations (low mM) in IDH-mutant tumors than L-2HG typically achieves [1]. This concentration-context dependence underscores the importance of selecting the appropriate enantiomer based on the experimental model system.

DNA repair ALKBH dioxygenases Oncometabolite biology Genome stability

Enantiomer-Specific Leukemic Transformation Capacity: (S)-2HG Fails to Transform Hematopoietic Cells Whereas (R)-2HG Recapitulates IDH1-Mutant Phenotypes

In a rigorous myeloid transformation model using the TF-1 human erythroleukemia cell line, expression of tumor-derived mutant IDH1 R132H conferred growth factor (GM-CSF) independence and blocked erythropoietin (EPO)-induced differentiation [1]. Treatment of TF-1 cells with cell-permeable esterified (R)-2HG recapitulated both the growth and differentiation phenotypes of IDH1 R132H expression in a dose-dependent manner. In striking contrast, (S)-2HG, tested under identical conditions, did not transform TF-1 cells—it neither promoted cytokine independence nor blocked differentiation [1]. The mechanistic basis for this dichotomy was subsequently elucidated: (R)-2HG promotes leukemic transformation by inhibiting targets such as TET2 while sparing, and even enhancing, EglN activity. (S)-2HG inhibition of EglN is antithetical to transformation in this context, as EglN inactivation stabilizes HIF and opposes the transforming phenotype [2]. This functional opposition confirms that the two enantiomers are not interchangeable surrogates in leukemia research and that (S)-2HG disodium serves as the appropriate negative control or mechanistic probe in IDH-mutant transformation studies.

Leukemogenesis IDH mutations Myeloid transformation Enantiomer specificity

Aqueous Solubility Advantage of the Disodium Salt Form: Enabling Millimolar Concentrations for In Vitro Dioxygenase Inhibition Assays Without Organic Co-Solvents

The disodium salt of (S)-2-hydroxyglutaric acid provides substantially enhanced aqueous solubility compared to both the free acid form and the R-enantiomer disodium salt. The (S)-2HG disodium salt achieves solubilities of 38 mg/mL (197.83 mM) to 83.33 mg/mL (433.9 mM) with ultrasonication [1] in pure water at 25 °C, enabling the preparation of concentrated aqueous stock solutions without organic co-solvents. In contrast, the (S)-2HG free acid (CAS 13095-48-2, MW 148.11) exhibits limited aqueous solubility of approximately 10 mg/mL in PBS (pH 7.2) and requires DMSO or ethanol (30 mg/mL) for higher concentrations . The R-enantiomer disodium salt (CAS 103404-90-6) is reported to achieve only 19.21 mg/mL (100 mM) in water , less than half the minimum reported value for the S-enantiomer disodium salt. The disodium salt form is essentially insoluble in DMSO and ethanol, which is a critical advantage for experimental systems where organic solvents interfere with dioxygenase enzyme activity, HIF signaling readouts, or cell viability . The compound's optical rotation of [α]/D −8.5 ± 1.5° (c = 1 in 0.1 M NaOH) provides a readily verifiable quality control metric for enantiomeric purity confirmation upon receipt .

Compound formulation Aqueous solubility In vitro assay compatibility Procurement specification

Optimal Research and Industrial Application Scenarios for (S)-2-Hydroxyglutaric Acid Disodium Based on Differentiated Evidence


Hypoxia-Inducible Factor (HIF) Pathway Research and Prolyl Hydroxylase Pharmacology

The unique ability of (S)-2HG to inhibit EglN prolyl hydroxylases—while (R)-2HG activates them—makes the disodium salt the reagent of choice for HIF-1α stabilization studies. (S)-2HG disodium can be used as a cell-permeable pharmacological tool (following esterification for enhanced membrane permeability) to induce HIF-1α accumulation and downstream target gene expression (e.g., VEGF, GLUT1, PDK1) without the iron-chelating confounds of compounds such as deferoxamine or dimethyloxalylglycine [1]. The high aqueous solubility of the disodium salt enables preparation of concentrated stock solutions that avoid DMSO-mediated artifacts in oxygen-sensing assays. This application is directly supported by evidence that (S)-2HG, but not (R)-2HG, inhibits HIF prolyl hydroxylases and that the disodium salt has been incorporated into collection buffers for improving HIF-1α recovery from tumor tissue lysates .

IDH-Mutant Cancer Research: Essential Enantiomerically Pure Negative Control

In any experimental system modeling IDH1 or IDH2 mutant cancers, (S)-2HG disodium serves as an indispensable negative control to distinguish R-2HG-specific oncogenic effects from generic 2-HG-mediated α-KG dioxygenase inhibition. The evidence shows that (R)-2HG promotes leukemic transformation and blocks hematopoietic differentiation, while (S)-2HG does not [1]. Moreover, (S)-2HG activates HIF signaling through EglN inhibition, producing cellular phenotypes opposite to those induced by (R)-2HG in IDH-mutant astrocyte models . Researchers screening IDH-mutant inhibitors or evaluating PARP inhibitor sensitivity in IDH-mutant backgrounds must include (S)-2HG treatment arms to control for enantiomer-independent metabolic effects. The disodium salt's water solubility is particularly advantageous for chronic treatment protocols where DMSO toxicity would confound long-term proliferation or colony formation assays.

Epigenetic and DNA Methylation Research: TET Enzyme and Histone Demethylase Modulation

(S)-2HG disodium provides ~3.1-fold greater potency against TET2 than (R)-2HG [1] and inhibits the JmjC-domain histone demethylases, promoting global histone methylation . This makes it a valuable tool compound for studies investigating the intersection of metabolism and the epigenome, particularly in models where endogenous (S)-2HG accumulates—such as under hypoxia, in L-2HGA disease models, or in clear cell renal cell carcinoma where L-2HG levels are elevated [2]. The disodium salt's compatibility with aqueous buffer systems is critical for in vitro demethylase activity assays, where organic solvents can denature recombinant enzymes or alter Fe(II) cofactor availability. The quantified Ki values for ALKBH family enzymes [3] further position (S)-2HG disodium as a probe for studying the DNA repair–epigenetics interface in cancer biology.

L-2-Hydroxyglutaric Aciduria (L-2HGA) Disease Modeling and Metabolite Standard

L-2-HGA is a rare autosomal recessive neurometabolic disorder caused by loss-of-function mutations in the L2HGDH gene, resulting in massive accumulation of (S)-2HG in urine, plasma, and cerebrospinal fluid [1]. (S)-2HG disodium serves as the authentic analytical reference standard for chiral LC-MS/MS quantification of 2-HG enantiomers in biological fluids from suspected L-2HGA patients and in preclinical mouse models of the disease . The compound's defined optical rotation ([α]/D −8.5 ± 1.5°) and high purity specifications (≥98% by GC or ≥99.12% by HPLC) [2] meet the requirements for clinical diagnostic assay validation. The lyophilized disodium salt's 36-month stability at −20 °C provides a reliable long-term reference material supply for longitudinal biomarker studies.

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